molecular formula C23H22N2O4 B11309091 N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11309091
M. Wt: 390.4 g/mol
InChI Key: BCRMCGBUJNEXGH-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic derivative of the furocoumarin (psoralen) scaffold, characterized by a fused furo[3,2-g]chromen core substituted with methyl groups at positions 3, 5, and 9, and a 7-oxo moiety. The propanamide side chain is functionalized with a pyridin-3-ylmethyl group, distinguishing it from simpler psoralen derivatives.

The compound’s synthesis likely involves coupling 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (or its activated ester) with 3-(aminomethyl)pyridine, as evidenced by analogous protocols for related amide-linked furocoumarins . Its molecular weight and purity can be confirmed via LC-MS and NMR, as demonstrated in similar compounds .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H22N2O4/c1-13-12-28-21-15(3)22-19(9-18(13)21)14(2)17(23(27)29-22)6-7-20(26)25-11-16-5-4-8-24-10-16/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,25,26)

InChI Key

BCRMCGBUJNEXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CN=CC=C4)C)C

Origin of Product

United States

Biological Activity

N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as D634-0216, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 390.44 g/mol
Molecular Formula C23H22N2O4
InChI Key BCRMCGBUJNEXGH-UHFFFAOYSA-N
LogP 2.9908
Polar Surface Area 64.355 Ų

The structure includes a pyridine moiety and a furochromene core, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study published in ResearchGate identified this compound as a novel anticancer agent through screening against multicellular spheroids. The compound demonstrated significant cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the furochromene structure may interact with specific cellular targets involved in cancer progression and survival pathways. This interaction could lead to the modulation of signaling pathways such as apoptosis and cell cycle regulation.

Other Biological Activities

In addition to its anticancer properties, preliminary research indicates that this compound may exhibit anti-inflammatory and antioxidant activities. These effects could be attributed to the presence of the pyridine and furochromene rings, which are known for their ability to scavenge free radicals and inhibit inflammatory mediators.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted by Walid Fayad et al. (2019) focused on screening various compounds for their anticancer properties using multicellular spheroids as a model system. The results indicated that D634-0216 exhibited potent cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
  • Mechanistic Insights :
    • Further research is needed to elucidate the detailed mechanisms of action. Current hypotheses suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key enzymes involved in cancer metabolism.
  • Potential for Drug Development :
    • Given its promising biological activities, there is potential for further development of this compound as a lead compound in drug discovery programs targeting cancer and inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Furo[3,2-g]chromen Derivatives

Compound Name Core Modifications Side Chain/Functional Group Biological Activity Reference
N-(pyridin-3-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide 3,5,9-Trimethyl, 7-oxo Pyridin-3-ylmethyl-propanamide Not explicitly reported
N-Benzyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide 2,3,5,9-Tetramethyl, 7-oxo Benzyl-propanamide Unknown
I-10 () 5,9-Dimethyl, 3-phenyl, 7-oxo 4-Iodobenzenesulfonohydrazide Antifungal (73% yield)
NFP (ZINC08764437) 3,5-Dimethyl, 7-oxo 1H-imidazol-4-yl ethyl-propanamide Cathepsin L inhibition

Key Observations :

  • Core Methylation : The target compound’s 3,5,9-trimethyl configuration contrasts with I-10’s 5,9-dimethyl and phenyl substitution, which enhances fungicidal activity .
  • Side Chain Diversity: The pyridin-3-ylmethyl group may improve solubility or target affinity compared to benzyl () or sulfonohydrazide () derivatives.
  • Biological Relevance: Sulfonohydrazide derivatives (e.g., I-10–I-15) show fungicidal activity (73–92% yields), while the imidazole-linked NFP () inhibits Cathepsin L via interactions with catalytic residues (Cys25, Met161) .

Key Observations :

  • Synthetic Efficiency: Sulfonohydrazide derivatives (e.g., I-14) achieve higher yields (92%) than the target compound’s likely synthetic route .
  • Analytical Consistency : LC-MS and NMR are standard for validating furocoumarin derivatives, as seen in and .

SAR Insights :

  • Halogen Effects : Iodine or fluorine substituents (e.g., I-10, I-11) enhance antifungal potency, likely due to increased electrophilicity .
  • Amide vs. Sulfonohydrazide: Propanamide side chains (target, NFP) may favor enzyme inhibition, while sulfonohydrazides () prioritize antifungal activity .
  • Pyridine vs. Benzyl : The pyridinyl group’s nitrogen atom could facilitate hydrogen bonding in enzymatic targets, unlike the hydrophobic benzyl group in .

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